Etravirine hydrobromide

Description

Contextualization within Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Landscape

Etravirine (B1671769) is classified as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). wikipedia.orgnih.gov NNRTIs are a cornerstone of combination antiretroviral therapy (cART) and function by directly binding to and inhibiting the HIV-1 reverse transcriptase (RT) enzyme. drugbank.comnih.gov This enzyme is critical for the virus as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. hospitalpharmacyeurope.com

The mechanism of action for NNRTIs is non-competitive inhibition. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site where nucleosides would bind. nih.gov This binding induces a conformational change in the enzyme, distorting the structure of the polymerase active site and thereby blocking DNA synthesis. drugbank.comnih.gov

First-generation NNRTIs, such as nevirapine (B1678648) and efavirenz (B1671121), proved effective but were limited by a low genetic barrier to resistance. nih.govhospitalpharmacyeurope.com Single-point mutations in the viral RT enzyme, like the common K103N or Y181C mutations, could confer significant resistance to these drugs, leading to treatment failure. wikipedia.orgnih.gov

Etravirine was specifically designed to overcome these limitations. wikipedia.org Its diarylpyrimidine structure, featuring three aromatic rings connected by single bonds, provides significant molecular flexibility and torsion. nih.gov This "wobble" capacity allows Etravirine to adapt its conformation and maintain binding affinity to the RT enzyme, even in the presence of mutations that would typically confer resistance to first-generation NNRTIs. wikipedia.orgnih.govnih.gov This adaptability gives Etravirine a higher genetic barrier to resistance compared to its predecessors. hospitalpharmacyeurope.comnih.gov

Table 1: Comparative Profile of NNRTIs

| Feature | First-Generation NNRTIs (e.g., Nevirapine, Efavirenz) | Second-Generation NNRTI (Etravirine) |

|---|---|---|

| Mechanism of Action | Non-competitive inhibition of HIV-1 reverse transcriptase. hospitalpharmacyeurope.com | Non-competitive inhibition of HIV-1 reverse transcriptase. nih.gov |

| Binding Site | Hydrophobic pocket adjacent to the enzyme's active site. hospitalpharmacyeurope.com | Hydrophobic pocket adjacent to the enzyme's active site. nih.gov |

| Genetic Barrier to Resistance | Low; single-point mutations can cause significant loss of activity. nih.gov | High; multiple mutations are required to compromise antiviral activity. nih.govoup.com |

| Activity Against Common Mutations (e.g., K103N) | Significantly reduced activity. wikipedia.org | Retains activity. wikipedia.orgnih.gov |

| Molecular Structure | Relatively rigid structures. nih.gov | Flexible diarylpyrimidine (DAPY) structure allowing conformational adaptability. nih.govnih.gov |

Rationale for Continued Investigation of Etravirine Hydrobromide

The primary rationale for the sustained research interest in Etravirine lies in its robust resistance profile. Its ability to maintain efficacy against HIV-1 strains resistant to other NNRTIs makes it a crucial tool in managing treatment-experienced patients. nih.govnih.gov Clinical studies have demonstrated that Etravirine is effective when used as part of an optimized background therapy in patients with documented NNRTI resistance. nih.govnih.gov The development of resistance to Etravirine itself typically requires the accumulation of multiple resistance-associated mutations (RAMs), highlighting its higher genetic barrier. oup.comnih.gov

Furthermore, the antiviral spectrum of Etravirine is a subject of ongoing research. It has demonstrated potent in-vitro activity against a wide panel of HIV-1 group M subtypes (A, B, C, D, F, H) and circulating recombinant forms, as well as against isolates of HIV-1 group O. nih.gov While it does not show clinically relevant activity against HIV-2, its broad action against diverse HIV-1 strains is a significant advantage. nih.govselleckchem.com

Beyond its role in HIV therapy, advanced research is exploring the potential of Etravirine in other therapeutic domains, a strategy known as drug repositioning or repurposing. nih.govmedchemexpress.com For instance, recent studies have investigated its potential as an anti-cancer agent. One study identified Etravirine as a promising candidate for treating Hepatocellular Carcinoma (HCC) through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which disrupts the cancer cell cycle. nih.gov This line of inquiry opens up novel therapeutic avenues for an already established compound, warranting further preclinical and clinical investigation. nih.gov

Table 2: Key Research Findings on Etravirine

| Area of Research | Finding | Reference |

|---|---|---|

| Antiviral Activity (Wild-Type HIV-1) | Highly active with an EC50 (50% effective concentration) in the nanomolar range (1.4 nM to 4.8 nM). | selleckchem.comcaymanchem.com |

| Activity Against NNRTI-Resistant HIV-1 | Retains activity against strains with common NNRTI resistance mutations, including K103N. It is active against HIV-1 strains carrying various NNRTI resistance-associated mutations (EC50s = <5 nM). | nih.govcaymanchem.com |

| Resistance Profile | A higher genetic barrier to resistance compared to first-generation NNRTIs. A weighted genotypic scoring algorithm involving 17 identified RAMs helps predict virological response. | nih.govnih.gov |

| Drug Repurposing Potential | Investigated for anti-proliferative potential in Hepatocellular Carcinoma (HCC) cells via inhibition of CDK2. | nih.gov |

Structure

3D Structure of Parent

Properties

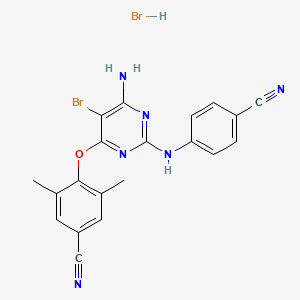

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQIDURPSWCNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Antiviral Action of Etravirine Hydrobromide

Elucidation of Reverse Transcriptase Binding Site Interactions

Etravirine (B1671769) exerts its antiviral effect by directly binding to and inhibiting the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication. drugbank.commdpi.com This binding occurs at an allosteric site, distinct from the active site utilized by nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.netmedscape.com

Characterization of Noncompetitive Inhibition Modality

Etravirine is classified as a non-competitive inhibitor of reverse transcriptase. nih.govnih.govwikipedia.org It binds to a hydrophobic pocket located in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. researchgate.netnih.govnih.gov This binding is not dependent on the binding of the natural substrate (deoxynucleoside triphosphates) to the enzyme's active site. medscape.com The binding of etravirine to this allosteric site induces a conformational change in the enzyme, which indirectly inactivates the catalytic site and hinders the polymerization process. nih.govwikipedia.orgnih.gov

Allosteric Modulation of Enzyme Conformation

Upon binding to the non-nucleoside binding pocket (NNBP), etravirine induces significant conformational changes in the reverse transcriptase enzyme. nih.govnih.gov This allosteric modulation distorts the structure of the enzyme, affecting the positioning of key residues involved in DNA synthesis. wikipedia.orgnih.gov Specifically, the binding of etravirine can hinder the necessary movements of the enzyme's subdomains, such as the "thumb" and "fingers," which are critical for the proper positioning of the template-primer and the incorporation of nucleotides. nih.govnih.gov This distortion ultimately impedes the enzyme's ability to carry out its polymerase function. nih.gov

Structural Flexibility and Adaptability to Target Variations

A key feature of etravirine that distinguishes it from first-generation NNRTIs is its remarkable structural flexibility. nih.govnih.govnih.gov The molecule is a diarylpyrimidine (DAPY) compound, possessing torsional flexibility due to single bonds between its aromatic rings. researchgate.netnih.gov This "wiggling" and "jiggling" capacity allows etravirine to adapt its conformation and bind to the NNBP even when mutations are present that would typically confer resistance to other NNRTIs. pnas.orgaidsmap.com This adaptability allows for a more robust interaction with the enzyme, enabling etravirine to maintain its inhibitory activity against a wide range of NNRTI-resistant HIV-1 variants. nih.govresearchgate.net

Differential Inhibitory Effects on Viral Polymerase Activity

HIV-1 reverse transcriptase possesses two distinct polymerase activities that are essential for converting the viral RNA genome into double-stranded DNA: RNA-dependent DNA polymerase (RDDP) activity and DNA-dependent DNA polymerase (DDDP) activity. drugbank.commedscape.com Etravirine effectively blocks both of these functions. drugbank.comnursekey.comnih.gov

RNA-Dependent DNA Polymerase Inhibition

The initial step in reverse transcription is the synthesis of a DNA strand using the viral RNA as a template. This process is catalyzed by the RNA-dependent DNA polymerase (RDDP) activity of the reverse transcriptase. medscape.com Etravirine's binding to the allosteric site disrupts the enzyme's conformation, which in turn inhibits the RDDP activity, preventing the synthesis of the first DNA strand. nih.govdrugbank.complos.org

DNA-Dependent DNA Polymerase Inhibition

Following the synthesis of the initial DNA strand, the original RNA template is degraded, and the newly synthesized DNA strand serves as a template for the creation of a complementary DNA strand. This is accomplished through the DNA-dependent DNA polymerase (DDDP) activity of the reverse transcriptase. medscape.com Etravirine's allosteric inhibition also extends to this function, blocking the synthesis of the second DNA strand and thus halting the completion of the proviral DNA. nih.govdrugbank.comresearchgate.net

Specificity Profile Regarding Host Polymerases

A critical aspect of any antiviral agent is its selectivity for viral enzymes over host cellular enzymes to minimize toxicity. Etravirine exhibits a high degree of specificity for HIV-1 reverse transcriptase and does not significantly interfere with human DNA polymerases. madridge.orgdrugbank.com

Research findings have consistently demonstrated that etravirine does not inhibit the primary human DNA polymerases involved in cellular DNA replication and repair. Specifically, it shows no inhibitory activity against human DNA polymerase alpha, beta, or gamma. drugbank.com This high specificity is a hallmark of NNRTIs, which target a unique allosteric site on the viral enzyme that is not present in human polymerases, contributing to a favorable therapeutic profile. madridge.org

The table below summarizes the specificity of etravirine concerning key host polymerases.

| Host Polymerase | Effect of Etravirine |

| DNA Polymerase α | No inhibition observed. drugbank.com |

| DNA Polymerase β | No inhibition observed. drugbank.com |

| DNA Polymerase γ | No inhibition observed. drugbank.com |

Mechanisms of Viral Resistance to Etravirine Hydrobromide

Genetic Barrier to Resistance Emergence

Etravirine (B1671769) possesses a higher genetic barrier to resistance than first-generation NNRTIs like nevirapine (B1678648) and efavirenz (B1671121). mdpi.comoup.com This is largely attributed to its molecular flexibility. wikipedia.orgnih.gov As a diarylpyrimidine (DAPY) derivative, etravirine can bind to the HIV-1 reverse transcriptase enzyme in multiple conformations. wikipedia.orgnih.gov This allows it to maintain its inhibitory activity even in the presence of single mutations that would typically confer high-level resistance to older NNRTIs. wikipedia.orgasm.org Consequently, the development of significant resistance to etravirine usually requires the accumulation of multiple resistance-associated mutations (RAMs). asm.orgnih.govnih.gov

In vitro studies have demonstrated that multiple mutations are necessary to confer high-level resistance to etravirine. asm.org This inherent characteristic means that while partial resistance can occur with fewer mutations, achieving complete resistance is a more complex and less frequent event. nih.gov This higher genetic barrier is a key clinical advantage of etravirine, particularly in treatment-experienced patients who may have already developed some degree of NNRTI resistance. oup.com

Characterization of Resistance-Associated Mutations (RAMs)

A number of specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme have been identified as being associated with reduced susceptibility to etravirine. These are known as etravirine resistance-associated mutations (RAMs). The presence of these mutations, particularly in combination, can significantly impact the efficacy of etravirine.

Initial analyses from the DUET-1 and DUET-2 phase III clinical trials identified 13 key etravirine RAMs: V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, and G190A/S. nih.gov Subsequently, this list was expanded to include other mutations such as K101H, E138A, V179T, and M230L, bringing the total to 17 RAMs. asm.orgi-base.info Further research has continued to refine the list of mutations that can affect etravirine susceptibility.

The following table summarizes some of the key amino acid substitutions associated with reduced etravirine susceptibility.

Table 1: Key Etravirine Resistance-Associated Mutations (RAMs)

| Amino Acid Substitution | Associated Impact on Etravirine Susceptibility |

|---|---|

| Y181C | Can cause decreased susceptibility, especially in combination with other mutations. nih.gov |

| Y181I/V | Associated with a high impact on virological response. asm.org |

| L100I | A prevalent RAM observed in patients failing efavirenz. nih.gov |

| K101P | Confers high-level resistance to etravirine. nih.gov |

| M230L | Confers high-level resistance to etravirine. nih.gov |

| V179I | Identified in vitro and associated with a decreased virological response. asm.org |

| G190A/S | Frequently observed after failure with first-generation NNRTIs. elsevier.es |

It's important to note that the impact of a single mutation may not always be clinically significant. For instance, mutations like V90I, A98G, K101E, V106I, or E138A alone may not lead to a significant increase in etravirine resistance. nih.gov

A crucial aspect of etravirine's clinical utility is its activity against HIV-1 strains that are resistant to first-generation NNRTIs. However, some mutations selected by nevirapine and efavirenz can affect etravirine's activity.

The most common mutation associated with first-generation NNRTI failure, K103N, generally does not confer resistance to etravirine. nih.govasm.org In fact, some studies suggest that the presence of K103N might even be associated with a better virological response to etravirine. asm.org

Conversely, other mutations frequently selected by first-generation NNRTIs do impact etravirine susceptibility. The Y181C mutation, commonly selected by nevirapine, is a significant etravirine RAM. elsevier.esresearchgate.net Similarly, mutations like G190A/S, L100I, and K101E, which can be selected by efavirenz or nevirapine, also contribute to etravirine resistance. nih.govelsevier.es

The specific first-generation NNRTI that a patient has failed can influence the subsequent effectiveness of etravirine. For example, patients failing an efavirenz-containing regimen may have a better-predicted susceptibility to etravirine compared to those failing a nevirapine-containing regimen, particularly in cases of short-term virological failure. elsevier.es This is because the mutational patterns selected by the two drugs can differ.

The development of high-level resistance to etravirine is typically a result of the accumulation of multiple RAMs. nih.govnih.gov The presence of three or more etravirine RAMs has been associated with a significantly decreased virological response. nih.gov

The accumulation of NNRTI resistance mutations is a progressive process. Studies have shown a rapid initial accumulation of mutations around the time of virological failure on a first-generation NNRTI, followed by a slower accumulation phase. researchgate.net This underscores the importance of timely switching of regimens upon virological failure to preserve the activity of future options like etravirine. nih.govoup.com

Cross-resistance between etravirine and other NNRTIs is a significant consideration. While etravirine is designed to be effective against strains with some NNRTI mutations, extensive cross-resistance can occur, especially with the accumulation of specific RAMs. academicjournals.org For instance, viruses that have developed high-level resistance to etravirine often exhibit cross-resistance to other NNRTIs, including rilpivirine (B1684574). oup.com It is also expected that after virological failure on an etravirine-containing regimen, there will be cross-resistance to efavirenz and/or nevirapine. aidsmap.com

Phenotypic and Genotypic Correlates of Resistance (Research Methodologies)

To predict the effectiveness of etravirine in individual patients, researchers have developed methods to correlate the genetic makeup of the virus (genotype) with its susceptibility to the drug in laboratory tests (phenotype).

There can be discordance between genotypic predictions and phenotypic results, particularly for non-B HIV-1 subtypes. nih.govnih.gov Some studies have found that genotypic algorithms may underestimate etravirine resistance in certain viral subtypes. nih.gov This highlights the ongoing need to refine these predictive tools and the potential value of phenotypic testing in certain clinical situations. labcorp.com

To improve the accuracy of predicting etravirine resistance from genotypic data, weighted scoring algorithms have been developed. nih.gov These algorithms assign different weights to specific etravirine RAMs based on their relative impact on drug susceptibility. asm.orgi-base.info This approach acknowledges that not all mutations have the same effect on etravirine's activity. elsevier.es

Random forest and linear modeling techniques have been used to assign these relative weight factors to the identified etravirine RAMs. nih.gov For example, mutations like Y181I/V have been assigned a higher weight due to their significant impact on virological response, while others have a lower weight. asm.orgnatap.org

These weighted scores have been shown to correlate well with virological response and phenotypic susceptibility. i-base.infonih.gov A higher cumulative weighted score indicates a greater likelihood of reduced susceptibility to etravirine. These scoring systems provide a more nuanced and accurate prediction of etravirine activity compared to simply counting the number of RAMs. nih.govnatap.org As a result, these algorithms have become valuable tools for guiding treatment decisions in clinical practice. nih.gov

Table 2: Example of a Weighted Scoring System for Etravirine RAMs

| Mutation | Weighting Factor |

|---|---|

| Y181I/V | 3.0 |

| L100I, K101P, Y181C, M230L | 2.5 |

| V106I, V179F, E138A, G190S | 1.5 |

| V90I, A98G, K101E/H, V179D/T, G190A | 1.0 |

This table is a simplified representation based on published research and is for illustrative purposes only. Specific scoring algorithms may vary. asm.org

Correlation with In Vitro Susceptibility Data

The development of resistance to etravirine is a complex process that typically requires the accumulation of multiple mutations in the HIV-1 reverse transcriptase (RT) enzyme. nih.govoup.com In vitro studies have been instrumental in elucidating the relationship between specific mutational patterns and the resulting changes in etravirine susceptibility, often expressed as a fold change (FC) in the 50% effective concentration (EC50) compared to wild-type virus.

Several key mutations have been identified that significantly impact etravirine activity. The mutations L100I, K101P, Y181C/I/V, and M230L are considered the most detrimental to etravirine susceptibility. nih.gov The presence of even one of these mutations can substantially reduce the likelihood of a successful virologic response. nih.gov For instance, the Y181C mutation, often selected by nevirapine, can confer a 2- to 5-fold resistance to etravirine. nih.gov Similarly, the Y181I and Y181V mutations result in a 5- to 20-fold resistance to etravirine. nih.gov

The following table summarizes the in vitro susceptibility of various HIV-1 RT mutant viruses to etravirine and other NNRTIs.

| Mutation in HIV-1 RT | Etravirine (ETR) Fold Change (FC) in EC50 | Nevirapine (NVP) Fold Change (FC) in EC50 | Efavirenz (EFV) Fold Change (FC) in EC50 | Rilpivirine (RPV) Fold Change (FC) in EC50 |

| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |

| Y181C | 2-5 nih.gov | >20 nih.gov | 3.3 nih.gov | 4.0 nih.gov |

| Y181I | 5-20 nih.gov | >50 nih.gov | High-level resistance nih.gov | High-level resistance nih.gov |

| Y181V | 5-20 nih.gov | >50 nih.gov | High-level resistance nih.gov | High-level resistance nih.gov |

| E138K | 3.8 nih.gov | High cross-resistance nih.gov | No significant cross-resistance nih.gov | - |

| E138A | 1.6-1.8 asm.orgunisi.it | - | - | - |

| E138G | 2.2 asm.org | - | - | - |

| E138Q | 2.5 asm.org | - | - | - |

| E138R | 3.1 asm.org | - | - | - |

| Y181F | - | 0.5 (Hypersusceptible) nih.gov | 0.3 (Hypersusceptible) nih.gov | 0.2 (Hypersusceptible) nih.gov |

It is important to note that the impact of a single mutation can be influenced by the genetic background of the virus and the presence of other mutations. asm.org For example, while mutations like V90I, A98G, K101E, V106I, or E138A alone may not significantly reduce etravirine susceptibility, their accumulation can lead to clinically relevant resistance. asm.orgeuropa.eu Studies have shown that the presence of three or more specific resistance-associated mutations (RAMs) is linked to a diminished virological response to etravirine. europa.eu These RAMs include V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, and G190A/S. europa.eu

In vitro susceptibility data from treatment-naive patients have indicated comparable median etravirine FC in virus isolates from individuals infected with HIV-1 subtype B and non-B subtypes (1.1 vs. 1.2, respectively). nih.gov This suggests that etravirine is equally effective against different HIV-1 subtypes in the absence of pre-existing resistance mutations. nih.gov

Hypersusceptibility Induction by Specific Mutations

A fascinating aspect of HIV-1 drug resistance is the phenomenon of hypersusceptibility, where a mutation that confers resistance to one drug can increase the virus's susceptibility to another. Several mutations, particularly those associated with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), have been linked to etravirine hypersusceptibility. nih.govnih.govoup.com

The M184V mutation, which is the most common NRTI resistance mutation, is known to increase susceptibility to zidovudine (B1683550) and tenofovir. nih.gov Interestingly, it has also been associated with an increased probability of achieving an undetectable viral load in patients on efavirenz-based therapy, suggesting a potential for hypersusceptibility to non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine. oup.com Other NRTI resistance mutations, such as T215Y and H208Y, may also lead to viral hypersusceptibility to NNRTIs, including etravirine. nih.gov The presence of these mutations could potentially improve the virologic response to an etravirine-containing regimen in NNRTI-naive individuals. nih.gov

One of the most well-documented instances of NNRTI hypersusceptibility is conferred by the Y181F mutation. In vitro studies have shown that this substitution in the reverse transcriptase enzyme leads to hypersusceptibility to efavirenz (0.3-fold change) and rilpivirine (0.2-fold change). nih.gov Notably, hypersusceptibility to nevirapine (0.5-fold change) was also observed with this mutation. nih.gov This suggests that the Y181F mutation alters the NNRTI binding pocket in a way that enhances the binding of certain NNRTIs. nih.gov

The following table provides a summary of mutations that have been associated with hypersusceptibility to etravirine or other NNRTIs.

| Mutation | Drug Class Primarily Conferring Resistance | Drug(s) to Which Hypersusceptibility is Induced | Fold Change in Susceptibility | Reference |

| M184V | NRTI | Efavirenz (and potentially other NNRTIs) | Increased probability of undetectable viral load | oup.com |

| T215Y | NRTI | NNRTIs (including etravirine) | Improved virologic response | nih.gov |

| H208Y | NRTI | NNRTIs (including etravirine) | Improved virologic response | nih.gov |

| Y181F | NNRTI | Efavirenz, Rilpivirine, Nevirapine | 0.3, 0.2, 0.5 | nih.gov |

| T69D/N | NRTI | Etravirine | <0.4 | nih.gov |

| M184I/V | NRTI | Etravirine | <0.4 | nih.gov |

It's important to recognize that while genotypic testing can identify these mutations, the clinical significance of hypersusceptibility is still an area of active research. oup.com The presence of mutations conferring hypersusceptibility to NNRTIs has been correlated with a better virological response in patients receiving an NNRTI-based regimen. oup.com This suggests that for some patients, the development of resistance to one class of drugs may paradoxically improve their response to a subsequent regimen containing a different class of antiretrovirals.

Advanced Synthetic Methodologies for Etravirine Hydrobromide

Historical and Current Synthetic Routes Analysis

Pyrimidine (B1678525) Derivative Synthesis Strategies

The construction of the central pyrimidine core is a pivotal step in etravirine (B1671769) synthesis. Two primary strategies have been widely employed:

Building the Pyrimidine Ring: One common approach begins with the cyclization of a guanidine (B92328) derivative. For instance, 4-guanidinobenzonitrile can be reacted with a malonic ester like diethylmalonate in the presence of a base such as sodium ethoxide to form a dihydroxypyrimidine intermediate. nih.govd-nb.info This intermediate is then typically halogenated, often with phosphorus oxychloride (POCl₃), to introduce leaving groups for subsequent substitution reactions. nih.govgoogle.com

Utilizing a Pre-formed Pyrimidine Ring: An alternative and frequently used strategy starts with a halogenated pyrimidine, such as 2,4,6-trichloropyrimidine (B138864). nih.govd-nb.info This method involves a sequence of nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms are sequentially displaced by 4-hydroxy-3,5-dimethylbenzonitrile (B139854) and 4-aminobenzonitrile (B131773). nih.govd-nb.info The order of these additions can be varied, and controlling the regioselectivity is a key challenge, often managed by carefully controlling reaction temperatures. d-nb.info A significant drawback of this route can be the formation of unwanted coupling byproducts, which necessitates tedious purification procedures. google.com

Another disclosed route involves starting with 5-bromo-2,4,6-trichloropyrimidine, which is first reacted with 4-aminobenzonitrile and then with 4-hydroxy-3,5-dimethylbenzonitrile. nih.govgoogle.com The final step in many of these syntheses is amination with ammonia, often under high pressure and temperature, to introduce the C6-amino group. nih.govgoogle.com

Optimization of Reaction Conditions and Yields

Key areas of optimization include:

Solvent and Base Selection: The choice of solvent is critical in the SNAr reactions. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.netd-nb.info The selection of an appropriate base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is also crucial for driving the reactions to completion. google.com

Temperature Control: As mentioned, temperature plays a vital role in controlling the regioselectivity of the substitution reactions on the pyrimidine ring.

Reaction Time: One of the most significant advancements has been the drastic reduction in reaction times, particularly for the amination step, through innovative techniques. nih.govnih.gov

The following interactive table summarizes typical reaction conditions for a key intermediate synthesis starting from 2,4,6-trichloropyrimidine.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time | Yield (%) |

| 2,4,6-Trichloropyrimidine | 4-Hydroxy-3,5-dimethylbenzonitrile | NMP | K₂CO₃ | Ambient | 2h | ~90 |

| Intermediate | 4-Aminobenzonitrile | NMP | - | 120 | 12h | ~60 |

Innovative Synthetic Approaches

To overcome the limitations of traditional methods, researchers have explored more advanced and efficient synthetic technologies.

Process Impurity Profiling and Control in Synthesis

Ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. The synthesis of etravirine can generate various process-related impurities that must be identified, quantified, and controlled.

Potential impurities in etravirine synthesis can include:

Starting materials and reagents.

Intermediates carried through the process.

Byproducts from side reactions, such as unwanted coupling products formed during the SNAr stages. google.com

Isomeric impurities arising from incorrect regiochemistry.

Degradation products.

Pharmaceutical reference standards for known etravirine impurities are crucial for product development, quality control, and regulatory filings. synzeal.com These standards are used in analytical methods like HPLC to validate the manufacturing process and ensure the final product meets stringent purity requirements. synzeal.com Control strategies involve rigorous purification of intermediates, often through recrystallization, and the development of robust final purification steps for the API. google.com For example, a purification process involving dissolving crude etravirine in a solvent like acetone, followed by precipitation with water, has been described. google.com

Scalability Considerations in Industrial Synthesis

To address these limitations, several optimized processes suitable for industrial manufacturing have been developed. A primary goal in these developments is to create a simple, economical, and efficient process. google.com Strategies often involve using inexpensive and readily available starting materials, such as 2,4,6-trichloropyrimidine, and designing synthetic pathways that are robust and reproducible on a large scale. google.com

| Parameter | Conventional Method | Microwave-Promoted Method |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes |

| Overall Yield | 30.4% | 38.5% |

| Key Advantage for Scalability | - | Drastic reduction in process time, increased throughput |

Another crucial aspect of industrial synthesis is purification. Processes that avoid chromatographic purification are highly desirable as this technique is costly and difficult to implement on a large scale. google.com Scalable methods often rely on crystallization or recrystallization for purification. google.comgoogle.com For example, intermediates can be purified by washing with solvents like ethyl acetate (B1210297) at elevated temperatures (60-70°C) followed by filtration. google.com Final purification of etravirine can be achieved by recrystallization from acetone. google.com

Furthermore, an effective strategy for purification on an industrial scale involves the formation of a salt, which can then be recrystallized to achieve high purity. google.com The final step in producing etravirine hydrobromide involves reacting the purified etravirine base with hydrobromic acid. google.com A described method includes dissolving etravirine in a solvent such as dichloromethane (B109758) and then treating it with hydrobromic acid to precipitate the hydrobromide salt. google.com This approach not only yields the desired salt form but also serves as a final purification step.

The table below summarizes various patented improvements aimed at making etravirine synthesis scalable and commercially viable.

| Improvement Strategy | Description | Key Advantage for Scalability | Reference |

|---|---|---|---|

| Use of Inexpensive Starting Materials | Employs 2,4,6-trichloropyrimidine and 3,5-dimethyl-4-hydroxybenzonitrile. | Reduces overall cost of goods. | google.com |

| Optimized Multi-step Process | A four-step process involving condensation, conversion, ammonolysis, and halogenation. | Provides a streamlined, commercially viable route. | google.comgoogleapis.com |

| Avoidance of Chromatography | Purification of intermediates and final product via washing (e.g., with ethyl acetate) and recrystallization. | Eliminates a costly and time-consuming purification step, simplifying the manufacturing process. | google.comnih.gov |

| Novel Intermediate Synthesis | Introduction of a novel intermediate to prevent the formation of unwanted coupling by-products. | Improves reaction yield and simplifies workup procedures. | google.com |

| Salt Formation for Purification | Converting the final etravirine base into a salt (e.g., hydrobromide) to be purified by recrystallization. | Achieves high purity of the final API in a robust and scalable manner. | google.com |

By focusing on these areas—yield optimization, reduction of reaction times, use of cost-effective materials, and implementation of scalable purification techniques—the industrial synthesis of this compound has become more efficient and economically feasible.

Cytochrome P450 (CYP) Mediated Metabolism

The initial and major phase of etravirine metabolism is mediated by the cytochrome P450 superfamily of enzymes. nih.gov In vitro studies using human liver microsomes and cDNA-expressed P450s have identified CYP3A4, CYP2C9, and CYP2C19 as the key enzymes responsible for the oxidative metabolism of etravirine. drugbank.comnih.govnih.gov The primary metabolic process is the oxidation of the parent compound, leading to the formation of monohydroxylated and dihydroxylated metabolites. nih.gov

Research has demonstrated that CYP2C19 plays a principal role in the formation of the major metabolites of etravirine. nih.govcapes.gov.br This enzyme is primarily responsible for the creation of both the main monohydroxylated and dihydroxylated metabolites. nih.gov Specifically, CYP2C19 catalyzes the monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile part of the etravirine molecule. nih.gov The significance of CYP2C19 in etravirine metabolism is further highlighted by studies on human liver microsomes with genetic variations. In microsomes homozygous for the non-functional CYP2C192 allele, the formation of the monohydroxy and dihydroxy metabolites was significantly reduced, by 75% and 100% respectively, when compared to microsomes with the fully functional CYP2C191/*1 genotype. nih.gov This indicates that individuals with reduced CYP2C19 function may experience altered etravirine metabolism.

Using techniques such as UPLC-MS analysis with human liver microsomes, several metabolites of etravirine have been identified. nih.gov These include three monohydroxylated products (M1, M2, and M3), three dihydroxylated products (M4), and one O-glucuronide. nih.gov The two most abundant metabolites formed in both human liver microsomes and primary human hepatocytes are M3 and M4. nih.gov These major metabolites, resulting from the hydroxylation of the dimethylbenzonitrile moiety, have been shown to possess less than 10% of the antiviral activity of the parent etravirine against HIV-1 in cell culture. drugbank.comnih.gov

Table 1: Major and Minor Metabolites of Etravirine

| Metabolite | Type | Primary Forming Enzyme(s) | Relative Abundance | Antiviral Activity |

|---|---|---|---|---|

| M3 | Monohydroxylated | CYP2C19 | Major | <10% of parent compound |

| M4 | Dihydroxylated | CYP2C19 | Major | <10% of parent compound |

| M1 | Monohydroxylated | CYP3A4 | Minor | Not specified |

| M2 | Monohydroxylated | CYP3A4 | Minor | Not specified |

| Minor Dihydroxylated Products | Dihydroxylated | CYP3A4 and CYP2C9 | Minor | Not specified |

| O-glucuronide | Glucuronide Conjugate | UGTs | Present | Not specified |

Glucuronidation Pathways

Following the initial oxidative metabolism by CYP enzymes, the resulting hydroxylated metabolites of etravirine can undergo a second phase of metabolism known as glucuronidation. nih.gov This process involves the conjugation of glucuronic acid to the metabolite, which increases its water solubility and facilitates its excretion from the body.

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). youtube.com In the case of etravirine, in vitro studies have shown that UGT1A3 and UGT1A8 are capable of glucuronidating a monohydroxylated metabolite that is formed by CYP3A4. nih.govnih.gov This indicates a sequential metabolic pathway where etravirine is first oxidized by CYP3A4 and then conjugated by specific UGT enzymes.

Induction of Drug-Metabolizing Enzymes

Etravirine has been shown to induce the expression of certain drug-metabolizing enzymes, a phenomenon that can have significant clinical implications for co-administered drugs. nih.gov This induction is primarily mediated through the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism gene expression. nih.gov

In studies using primary human hepatocytes, treatment with etravirine led to a time-dependent increase in the mRNA levels of CYP3A4. nih.gov Specifically, there were 3.2-fold, 5.2-fold, 11.8-fold, and 17.9-fold increases in CYP3A4 mRNA levels at 6, 12, 24, and 72 hours after treatment, respectively. nih.govnih.gov The involvement of PXR in this process was confirmed by the fact that the PXR antagonist sulforaphane (B1684495) was able to block the etravirine-mediated increase in CYP3A4 mRNA expression. nih.govnih.gov This induction of CYP3A4 can lead to increased metabolism and potentially reduced efficacy of other drugs that are substrates for this enzyme. natap.org Besides CYP3A4, etravirine has also been shown to induce the mRNA expression of ABCB1, ABCC3, and SLCO2B1 in vitro. nih.gov

Table 2: Induction of CYP3A4 mRNA by Etravirine in Primary Human Hepatocytes

| Time After Treatment (hours) | Fold Increase in CYP3A4 mRNA Levels |

|---|---|

| 6 | 3.2 |

| 12 | 5.2 |

| 24 | 11.8 |

| 72 | 17.9 |

Metabolic Pathways and Biotransformation of Etravirine Hydrobromide

PXR-Dependent Modulation of CYP3A4 Expression

The biotransformation of etravirine (B1671769) is significantly influenced by its interaction with the pregnane (B1235032) X receptor (PXR), a critical nuclear receptor that governs the expression of various genes involved in drug metabolism. nih.gov Etravirine has been identified as an agonist of the human pregnane X receptor (hPXR). nih.gov This agonistic activity initiates a cascade of molecular events, culminating in the induction of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a substantial number of clinically used drugs. nih.govnih.gov

Mechanistic studies have elucidated the process by which etravirine activates hPXR. These investigations have shown that etravirine binds to the ligand-binding domain of hPXR. nih.gov This binding event triggers the nuclear translocation of PXR and the recruitment of steroid receptor coactivators, such as SRC-1, SRC-2, and SRC-3. nih.gov The activation of PXR by etravirine leads to the upregulation of PXR target genes, most notably CYP3A4. nih.govnih.gov This induction of CYP3A4 is a direct consequence of etravirine's role as a PXR-dependent modulator of CYP3A4 mRNA levels. nih.govnih.gov

Research conducted in primary cultures of human hepatocytes has provided quantitative insights into the induction of CYP3A4 by etravirine. Treatment of these hepatocytes with etravirine resulted in a time-dependent increase in CYP3A4 mRNA levels. Specifically, the following fold increases were observed at various time points after treatment:

6 hours: 3.2-fold increase nih.gov

12 hours: 5.2-fold increase nih.gov

24 hours: 11.8-fold increase nih.gov

72 hours: 17.9-fold increase nih.gov

This strong induction of CYP3A4 mRNA expression was confirmed to be PXR-dependent. nih.govnih.gov The introduction of a PXR antagonist, sulforaphane (B1684495), effectively blocked the etravirine-mediated increase in CYP3A4 mRNA expression. nih.govnih.gov In the presence of sulforaphane, the CYP3A4 mRNA levels in etravirine-treated hepatocytes were not significantly different from those in vehicle-treated control cells. nih.gov

Further in vitro studies using human colon adenocarcinoma LS180 cells also demonstrated a significant induction of CYP3A4 mRNA. nih.gov At a concentration of 1 µmol/liter, etravirine led to a 3.0-fold increase in CYP3A4 mRNA expression after four days of treatment. nih.gov This body of evidence firmly establishes that etravirine is an inducer of CYP3A4, and this induction is mediated through the activation of the pregnane X receptor. nih.govnih.gov This PXR-dependent mechanism is a crucial factor in understanding the metabolic pathways of etravirine and its potential for drug-drug interactions. nih.govnih.gov

Interactive Data Table: Etravirine-Mediated Induction of CYP3A4 mRNA in Primary Human Hepatocytes

| Time Point | Fold Increase in CYP3A4 mRNA |

| 6 hours | 3.2 |

| 12 hours | 5.2 |

| 24 hours | 11.8 |

| 72 hours | 17.9 |

Molecular Mechanisms of Drug Drug Interactions Involving Etravirine Hydrobromide

Modulation of Cytochrome P450 Enzyme Activity

Etravirine (B1671769) exhibits a dual effect on the cytochrome P450 (CYP) system, acting as both an inducer and an inhibitor of different CYP isozymes. nih.gov This complex interaction profile necessitates careful consideration when etravirine is co-administered with other therapeutic agents. Etravirine is primarily metabolized by CYP3A4, CYP2C9, and CYP2C19. nih.govnih.govnih.gov

Etravirine functions as an inducer of CYP3A4, the most abundant human CYP enzyme responsible for the metabolism of a vast number of drugs. nih.govnih.gov In vitro studies using primary human hepatocytes have demonstrated that treatment with etravirine leads to a time-dependent increase in CYP3A4 mRNA levels. drugbank.com Specifically, exposure to etravirine resulted in a 3.2-fold, 5.2-fold, 11.8-fold, and 17.9-fold increase in CYP3A4 mRNA at 6, 12, 24, and 72 hours, respectively. drugbank.com

The primary mechanism underlying this induction is the activation of the pregnane (B1235032) X receptor (PXR). drugbank.com PXR is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug and xenobiotic metabolism and transport, including CYP3A4. The observation that the PXR antagonist sulforaphane (B1684495) can block the etravirine-mediated increase in CYP3A4 mRNA expression provides strong evidence for the PXR-dependent nature of this induction. drugbank.com In vivo studies have confirmed the clinical relevance of this induction, manifesting as reduced plasma concentrations of co-administered drugs that are substrates of CYP3A4. nih.gov

Table 1: In Vitro Induction of CYP3A4 mRNA by Etravirine in Primary Human Hepatocytes

| Time (hours) | Fold Increase in CYP3A4 mRNA |

|---|---|

| 6 | 3.2 |

| 12 | 5.2 |

| 24 | 11.8 |

| 72 | 17.9 |

In contrast to its inductive effect on CYP3A4, etravirine acts as an inhibitor of CYP2C9 and CYP2C19. nih.govnih.gov These enzymes are responsible for the metabolism of a number of clinically important drugs. The inhibition of these enzymes by etravirine can lead to increased plasma concentrations of co-administered substrates, potentially increasing the risk of concentration-dependent toxicities.

Studies have shown that etravirine's metabolism to its major monohydroxylated and dihydroxylated metabolites is primarily mediated by CYP2C19. drugbank.com The formation of these metabolites was significantly reduced in human liver microsomes genotyped with the loss-of-function CYP2C19*2 allele. drugbank.com While CYP2C9 showed minimal activity towards the parent etravirine compound, it appeared to work in conjunction with CYP3A4 to form minor dihydroxylated products. drugbank.com The competitive inhibition of CYP2C19 is also suggested by the observation that co-administration of omeprazole, a CYP2C19 substrate, leads to an increase in etravirine exposure. natap.org

Interaction with Drug Transporters

Beyond its effects on CYP enzymes, etravirine also interacts with various drug transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily. nih.govnih.govasm.orgresearchgate.net These transporters play a crucial role in the absorption, distribution, and elimination of a wide array of drugs.

In vitro studies have identified etravirine as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govnih.govasm.orgresearchgate.net BCRP is an efflux transporter that limits the intestinal absorption and facilitates the biliary and renal excretion of its substrates. patsnap.com Etravirine's inhibitory effect on BCRP was demonstrated in MDCKII-BCRP cells, where it increased the fluorescence of the BCRP substrate pheophorbide A. nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 1.0 ± 0.4 μmol/liter, a potency comparable to that of fumitremorgin C, a well-known potent BCRP inhibitor. nih.gov This potent inhibition of BCRP suggests a high potential for clinically relevant drug-drug interactions with BCRP substrates. oup.com

Etravirine has been shown to induce the expression of several ABC transporters. nih.govasm.org Notably, at a concentration of 1 μmol/liter, etravirine strongly induced the mRNA expression of ABCG2 (BCRP) and CYP3A4 by 3.5-fold and 3.0-fold, respectively, in LS180 cells after 4 days of treatment. nih.gov A slight induction of ABCB1 (P-glycoprotein) and ABCC3 mRNA was also observed. nih.gov The induction of BCRP and P-glycoprotein was also confirmed at the protein level by Western blot analysis after a 7-day incubation period. nih.gov The strong induction of BCRP suggests that etravirine may act as a ligand for the aryl hydrocarbon receptor (AhR), a key regulator of ABCG2 gene expression, in addition to its role as a PXR ligand. nih.gov

Table 2: In Vitro Induction of Transporter and Enzyme mRNA by Etravirine (1 μmol/liter)

| Gene | Fold Induction of mRNA |

|---|---|

| ABCG2 (BCRP) | 3.5 |

| CYP3A4 | 3.0 |

| ABCB1 (P-gp) | Slight Induction |

| ABCC3 | Slight Induction |

Etravirine's interaction with P-glycoprotein (P-gp), also known as ABCB1, is characterized by induction rather than inhibition. nih.gov In vitro studies have demonstrated that etravirine does not inhibit P-gp-mediated efflux, even at concentrations up to 5 μmol/liter. nih.gov This is in contrast to potent P-gp inhibitors like verapamil (B1683045) or quinidine, which typically exhibit IC50 values below this concentration. nih.gov Further studies in Caco-2 cells and precision-cut rat and human intestinal slices confirmed that etravirine did not inhibit intestinal ABCB1. nih.gov However, as mentioned previously, etravirine does induce the expression of P-gp at both the mRNA and protein levels. nih.gov This induction could potentially decrease the absorption and increase the elimination of co-administered drugs that are P-gp substrates.

Antiviral Spectrum and Novel Target Identification Beyond Hiv 1

Antiviral Activity Against HIV-1 Subtypes and Recombinant Forms

Etravirine (B1671769) has demonstrated significant antiviral activity against a wide array of HIV-1 subtypes, including those that have developed resistance to first-generation NNRTIs. researchgate.netnih.gov Its unique molecular flexibility allows it to bind to the reverse transcriptase enzyme even in the presence of resistance-conferring mutations. nih.gov

Research has confirmed etravirine's efficacy against several subtypes within HIV-1 Group M, which is responsible for the majority of HIV infections globally. nih.govaidsmap.com Furthermore, its activity extends to various circulating recombinant forms (CRFs), which are hybrid viruses formed from different subtypes. nih.govfrontiersin.org In vitro studies have also shown that etravirine is active against HIV-1 Group O isolates, a less common group of HIV-1. nih.govresearchgate.net

Table 1: Documented Antiviral Activity of Etravirine Against HIV-1 Subtypes and Groups

| HIV-1 Group | Subtype/CRF | Activity |

|---|---|---|

| Group M | Subtype A | Active nih.gov |

| Subtype B | Active nih.gov | |

| Subtype C | Active nih.gov | |

| Subtype D | Active nih.gov | |

| Subtype F | Active nih.gov | |

| Subtype H | Active nih.gov | |

| CRF01_AE | Active nih.gov | |

| CRF02_AG | Active nih.gov | |

| CRF05_DF | Active nih.gov | |

| Group O | Active nih.govnih.govresearchgate.net | |

| Group N | Not specified |

This table is generated based on available research and may not be exhaustive.

Investigation of Activity Against Other Viral Pathogens

Recent scientific investigations have explored the potential of etravirine to inhibit other viruses, leading to promising findings in the context of Hepatitis E Virus (HEV).

Computational and cell-based studies have identified etravirine as a potent inhibitor of HEV. biorxiv.orgbiorxiv.org This is a significant finding as there is currently no standard antiviral treatment for HEV, a major cause of acute viral hepatitis worldwide. biorxiv.org Research has demonstrated that etravirine is effective against both genotype 1 (g1) and genotype 3 (g3) of HEV, the most common genotypes to infect humans. biorxiv.orgbiorxiv.org

The antiviral activity of etravirine against HEV is not mediated by the inhibition of a viral enzyme, but rather through a host-targeting mechanism. biorxiv.org In silico studies predicted, and subsequent experiments confirmed, that etravirine acts as an inhibitor of the host cell enzyme Casein Kinase 1 Epsilon (CK1ε). biorxiv.orgnih.govnih.gov CK1ε has been identified as a crucial host factor for HEV replication. biorxiv.org By inhibiting this host kinase, etravirine disrupts the viral life cycle. biorxiv.org This mode of action represents a paradigm shift from the direct-acting antiviral strategy employed against HIV-1.

Broader Host-Targeting Antiviral Research Modalities

The discovery of etravirine's activity against HEV via the inhibition of a host protein places it within the broader research modality of host-targeting antivirals (HTAs). nih.gov HTAs represent a promising strategy in antiviral drug development for several reasons. Targeting host factors that are essential for viral replication can present a higher barrier to the development of drug resistance, as viruses would need to adapt to a less mutable host protein. nih.gov Furthermore, a single HTA could potentially have broad-spectrum activity against multiple viruses that rely on the same host factor. nih.gov The case of etravirine and CK1ε serves as a compelling example of how an existing drug can be repurposed for new antiviral applications by identifying its effects on host cellular pathways. biorxiv.orgnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Abacavir |

| Atazanavir |

| Darunavir |

| Dasabuvir |

| Efavirenz (B1671121) |

| Enfuvirtide |

| Etravirine |

| Etravirine hydrobromide |

| Fosamprenavir |

| GPC-N114 |

| Nevirapine (B1678648) |

| NITD008 |

| Raltegravir |

| Ritonavir |

| Sofosbuvir |

Preclinical Research Models and Methodologies for Etravirine Hydrobromide

In Vitro Experimental Systems

In vitro studies using cell culture models are fundamental in determining the antiviral activity of etravirine (B1671769). Acutely infected T-cell lines are commonly employed to assess the efficacy of etravirine against wild-type human immunodeficiency virus type 1 (HIV-1). In these systems, the median 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, has been established. For etravirine, the EC₅₀ against wild-type HIV-1 strains in T-cell lines ranges from 0.9 to 5.5 nmol/L. nih.gov More specific studies have reported EC₅₀ values of 1.4 nM to 4.8 nM against wild-type HIV-1. selleckchem.com

These cell-based assays are crucial for demonstrating etravirine's potency, not only against wild-type virus but also against a spectrum of non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 strains. nih.govnih.gov The molecular flexibility of etravirine allows it to maintain its binding affinity to the reverse transcriptase enzyme even when mutations are present that typically confer resistance to first-generation NNRTIs. nih.govwikipedia.org For instance, the K103N mutation, which is the most common NNRTI-associated mutation, does not significantly affect the virological response to etravirine by itself. nih.gov

The table below summarizes the in vitro anti-HIV activity of etravirine in cell culture models.

| Viral Strain | Cell Model | Activity Metric | Value |

| Wild-Type HIV-1 | Acutely Infected T-Cell Lines | EC₅₀ | 0.9 - 5.5 nmol/L nih.gov |

| Wild-Type HIV-1 | Not Specified | EC₅₀ | 1.4 - 4.8 nmol/L selleckchem.com |

| HIV-2 | Not Specified | EC₅₀ | 3.5 µM selleckchem.com |

| HIV-1 with 50% Human Serum | Not Specified | IC₅₀ | ~2 ng/mL nih.gov |

EC₅₀: 50% Effective Concentration; IC₅₀: 50% Inhibitory Concentration

Enzyme and receptor binding assays are critical for elucidating the mechanism of action and interaction profile of etravirine. As an NNRTI, its primary target is the HIV-1 reverse transcriptase (RT) enzyme.

Enzyme Binding and Inhibition: Etravirine functions by directly binding to a hydrophobic, allosteric pocket within the HIV-1 RT, which is distinct from the active catalytic site. nih.gov This non-competitive binding induces a conformational change in the enzyme, disrupting the catalytic site and thereby blocking both RNA-dependent and DNA-dependent polymerase activities. drugbank.com This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. drugbank.com The inherent flexibility of the etravirine molecule, a diarylpyrimidine (DAPY), enables it to bind to the enzyme in multiple conformations. wikipedia.orgresearchgate.net This adaptability allows it to maintain potent binding and inhibitory activity against RT enzymes that have developed mutations conferring resistance to other NNRTIs. nih.govwikipedia.org Studies have demonstrated strong enzyme inhibition with IC₅₀ values in the nanomolar range. researchgate.net A dose-dependent inhibition of commercial recombinant HIV-RT by etravirine has been confirmed using quantitative PCR-based immunoassays. researchgate.net

Receptor and Protein Binding: While the primary therapeutic target is an enzyme, binding assays also characterize etravirine's interaction with other proteins, particularly plasma proteins which influences its distribution. In vitro assays show that etravirine is extensively bound to plasma proteins (approximately 99.9%). drugbank.comnih.gov Specifically, it binds to albumin (99.6%) and alpha-1-acid glycoprotein (B1211001) (AAGP) (97.7% to 99.0%). drugbank.comnih.gov This high degree of protein binding is a key characteristic considered in its pharmacokinetic profile.

Beyond its primary target, research using virtual screening and molecular docking has suggested that etravirine may also bind to and inhibit Casein Kinase 1ε (CK1ε), indicating a potential for drug repositioning. nih.gov

The table below details the binding characteristics of etravirine.

| Binding Target | Assay Type | Finding |

| HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | Direct, non-competitive binding to an allosteric pocket, inhibiting polymerase activity. nih.govdrugbank.com |

| Plasma Proteins | Radioligand Displacement / Ultracentrifugation | ~99.9% bound in plasma. drugbank.comnih.gov |

| Albumin | In Vitro Binding Assay | 99.6% bound. drugbank.comnih.gov |

| Alpha-1-acid glycoprotein (AAGP) | In Vitro Binding Assay | 97.7% - 99.0% bound. drugbank.comnih.gov |

| Casein Kinase 1ε (CK1ε) | Virtual Screening / Molecular Docking | Potential inhibitor, binds with high theoretical affinity. nih.gov |

The metabolic fate of etravirine is extensively studied using in vitro systems such as human liver microsomes (HLMs) and primary human hepatocytes. These models are crucial for identifying the metabolic pathways, the enzymes involved, and any potential for drug-drug interactions. nih.govnih.govjefferson.edursc.org

Studies using HLMs and cDNA-expressed cytochrome P450 (P450) enzymes have established that etravirine is primarily metabolized by CYP3A4, CYP2C9, and CYP2C19. drugbank.comnih.govnih.gov The major metabolic route involves oxidation, specifically the monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety of the etravirine molecule. nih.gov No metabolism of the cyanophenyl ring has been observed. nih.gov

Key Findings from In Vitro Metabolic Studies:

CYP2C19: This enzyme is primarily responsible for forming the major monohydroxylated (M3) and dihydroxylated (M4) metabolites. nih.gov The formation of these metabolites was significantly reduced in HLMs genotyped with a loss-of-function CYP2C19 allele, confirming its integral role. nih.gov

CYP3A4: This isoenzyme is responsible for producing two less abundant monohydroxylated metabolites (M1 and M2). nih.gov

CYP2C9: While not active on the parent etravirine compound, CYP2C9 appears to work with CYP3A4 to form two minor dihydroxylated metabolites. nih.gov

UDP-Glucuronosyltransferases (UGTs): Subsequent to oxidation, the hydroxylated metabolites can undergo Phase II metabolism. Specifically, UGT1A3 and UGT1A8 have been shown to glucuronidate a CYP3A4-dependent monohydroxylated product. nih.gov

Experiments with primary human hepatocytes have largely confirmed the metabolite profile seen in HLMs, with seven metabolites identified. nih.gov These studies also revealed that etravirine can induce the expression of CYP3A4 mRNA in a time-dependent manner, an effect that can be blocked by a pregnane (B1235032) X receptor (PXR) antagonist, suggesting a PXR-dependent induction mechanism. nih.gov

The table below summarizes the key enzymes and metabolites involved in etravirine's metabolism as identified in HLM and hepatocyte systems.

| Enzyme | Metabolic Role | Metabolite(s) Formed |

| CYP2C19 | Primary oxidative metabolism | Major monohydroxylated (M3) and dihydroxylated (M4) metabolites. nih.gov |

| CYP3A4 | Oxidative metabolism | Minor monohydroxylated metabolites (M1, M2). nih.gov |

| CYP2C9 | In concert with CYP3A4 | Minor dihydroxylated metabolites. nih.gov |

| UGT1A3 / UGT1A8 | Phase II glucuronidation | Glucuronidation of a CYP3A4-dependent metabolite. nih.gov |

For orally administered drugs with low aqueous solubility like etravirine, in vitro models that simulate the conditions of the human gastrointestinal tract are essential for formulation development. These include biorelevant dissolution and permeation models.

Biorelevant Dissolution Models: Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are used to predict in vivo dissolution and solubility more accurately than simple buffer systems. Studies have shown that naturally occurring solubilizing agents in these media significantly increase the solubility of etravirine. researchgate.netnih.gov For example, compared to a simple buffer, FeSSIF-V2 increased etravirine solubility nearly nine-fold. researchgate.netulakbim.gov.tr Dissolution experiments on etravirine tablets in such media have demonstrated the formation of supersaturated concentrations, which is a key performance attribute of its amorphous solid dispersion formulation. researchgate.netresearchgate.net These models are critical for investigating how food affects drug absorption and for designing formulations that mitigate these effects. researchgate.net

Permeation Models (Caco-2 Cells): The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict human intestinal drug absorption. youtube.comnih.gov When cultured on semi-permeable filters, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. nih.govdergipark.org.tr This model is used to assess a compound's apparent permeability coefficient (Papp) for both passive and active transport mechanisms. researchgate.net

Studies using Caco-2 monolayers have been employed to investigate the transport of etravirine and its potential interactions with efflux transporters like P-glycoprotein (P-gp/ABCB1). nih.gov For instance, one study showed that etravirine at a concentration of 20 µM significantly inhibited P-gp mediated digoxin (B3395198) transport in Caco-2 monolayers. nih.gov This indicates that etravirine is an inhibitor of this key efflux pump, a finding that contradicts some earlier reports and highlights the importance of substrate-specific interactions. nih.gov

The data below summarizes findings from these formulation science models.

| Model System | Parameter Measured | Key Finding |

| FeSSIF-V2 Dissolution Medium | Solubility Enhancement | 8.97-fold increase in etravirine solubility compared to maleic buffer. researchgate.netulakbim.gov.tr |

| Polyoxyethylene-10 lauryl ether (POE) | Solubility Enhancement | 232-fold increase in etravirine solubility compared to maleic buffer. researchgate.netulakbim.gov.tr |

| Caco-2 Cell Monolayer | P-gp/ABCB1 Inhibition | Etravirine (20 µM) significantly inhibited the efflux of the P-gp substrate digoxin. nih.gov |

Ex Vivo Tissue Models

Ex vivo models, which use freshly excised tissues, serve as an important intermediate step between in vitro cell cultures and in vivo studies. They maintain a more complex physiological structure, including multiple cell layers, mucus, and native expression of enzymes and transporters, providing more clinically relevant data on drug absorption and permeation. mdpi.commdpi.com

For etravirine, ex vivo models using human intestinal and cervical tissues have been employed to evaluate its permeation characteristics and transporter interactions.

Human Precision-Cut Intestinal Slices (hPCIS): The hPCIS model maintains the complex architecture and cellular diversity of the human intestine. It has been used to investigate the inhibitory effects of antiretroviral drugs on efflux transporters. In a study assessing the efflux of the P-gp substrate digoxin, etravirine (at 20 µM) did not show a significant inhibitory effect in the hPCIS model. nih.gov This result contrasts with findings from Caco-2 cell models, leading to the hypothesis that etravirine is likely a weak P-gp inhibitor, and the different outcomes may be due to the varying complexities and protein expression levels between the models. nih.gov

Human Cervical Tissue: Excised human cervical tissue, which maintains its stratified squamous epithelium, is a valuable model for studying the local permeability of antiretroviral drugs in the female genital tract. mdpi.com Studies on the penetration of etravirine have found that it distributes well into this compartment. One study involving HIV-infected women found that median etravirine concentrations in cervicovaginal fluid were comparable to or even higher than those in blood plasma, with a median cervicovaginal fluid to blood plasma ratio of approximately 1.2. nih.gov This effective penetration into isolated genital tract tissues suggests that etravirine can reach concentrations sufficient to contribute to the control of viral replication in this anatomical compartment. nih.gov The low molecular mass and lipophilic nature of etravirine likely facilitate this penetration despite its high plasma protein binding. nih.gov

In Vivo Animal Models for Pharmacological Characterization

The preclinical evaluation of etravirine hydrobromide has utilized various in vivo animal models to characterize its pharmacological properties, including its potential as an anticancer agent and its long-term safety profile. These studies are crucial in understanding the compound's behavior in a biological system before human clinical trials.

Studies on Antitumor Efficacy in Murine Models (e.g., Ovarian Cancer Xenografts)

Research has explored the antitumor effects of etravirine in murine models of ovarian cancer. In one key study, the efficacy of etravirine was assessed in an orthotopic ovarian cancer mouse model established by injecting A2780 human ovarian cancer cells into the ovarian bursa of immunodeficient mice. This model allows for the investigation of the drug's impact on primary tumor growth and metastasis in a system that mimics human disease.

The study revealed that etravirine, when administered alone, could impede the progression of ovarian cancer. Furthermore, when used in combination with the standard chemotherapy agent paclitaxel (B517696), a significant suppression of both tumor growth and metastasis was observed. europa.eufda.govnih.gov This suggests a potential synergistic effect between etravirine and paclitaxel in combating ovarian cancer. The antitumor activity of etravirine in this context is thought to be linked to its ability to induce the degradation of Anterior Gradient Protein 2 homolog (AGR2) through autophagy, a cellular process of waste removal. europa.eufda.govnih.gov AGR2 is a protein that is often overexpressed in various cancers and is associated with tumor progression and metastasis. europa.eu

| Animal Model | Cancer Cell Line | Treatment Groups | Key Findings | Reference |

|---|---|---|---|---|

| Orthotopic Ovarian Cancer Mouse Model (BALB/c nude mice) | A2780 (Human Ovarian Cancer) | - Control (saline)

| - Etravirine alone inhibited tumor growth and metastasis.

| europa.eufda.govnih.gov |

Preclinical Safety Screening in Rodent Models (e.g., Carcinogenicity Assessment in Mice and Rats)

Long-term preclinical safety studies, including carcinogenicity assessments, are a standard component of drug development to identify any potential cancer-causing risk. For etravirine, carcinogenicity studies were conducted in both mice and rats. Regulatory documents from 2007 indicated that these studies were ongoing at the time of initial drug review. fda.gov

Subsequent reports from the European Medicines Agency (EMA) have provided the outcomes of these long-term studies. The findings from the 2-year carcinogenicity studies showed that etravirine was not carcinogenic in rats or in male mice. However, in female mice, an increased incidence of hepatocellular adenomas and carcinomas (liver tumors) was observed. This finding is generally considered to be a rodent-specific effect, often associated with liver enzyme induction, and is believed to have limited relevance to human risk. europa.eu

| Animal Model | Study Duration | Findings | Conclusion | Reference |

|---|---|---|---|---|

| Rats (Male and Female) | 2 years | No evidence of carcinogenicity. | Non-carcinogenic in rats. | europa.eu |

| Mice (Male) | 2 years | No evidence of carcinogenicity. | Non-carcinogenic in male mice. | europa.eu |

| Mice (Female) | 2 years | Increased incidence of hepatocellular adenomas and carcinomas. | Considered a rodent-specific finding with limited human relevance. | europa.eu |

Computational and in Silico Modeling Studies of Etravirine Hydrobromide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational methods used to predict how a ligand, such as etravirine (B1671769), binds to a protein's active site and to assess the stability of this interaction over time. These techniques have provided profound insights into etravirine's efficacy and its potential for new applications.

In silico analyses have explored the interaction of etravirine with several key protein targets, revealing its binding modes and affinities.

HIV-1 Reverse Transcriptase (HIV-1 RT): As a non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine's primary target is HIV-1 RT. nih.gov Molecular docking studies are frequently used to understand the interactions between new diarylpyrimidine derivatives and the NNRTI binding pocket of HIV-1 RT. researchgate.net These studies, often combined with molecular dynamics, help explain the structural basis for its potent inhibitory activity and its ability to remain effective against drug-resistant viral strains. researchgate.netnih.gov The unique flexibility of etravirine allows it to bind within an allosteric pocket, non-competitively inhibiting the enzyme's function. atg21.com

Cyclin-Dependent Kinase 2 (CDK2): Recent research has identified etravirine as a potential inhibitor of CDK2, a key regulator in the cell cycle that is often over-activated in cancers like Hepatocellular Carcinoma (HCC). nih.gov Through virtual screening and molecular docking, etravirine was identified as a promising candidate for inhibiting CDK2. nih.gov Subsequent in vitro enzymatic assays confirmed the anti-proliferative and CDK2 inhibitory potential of etravirine in Huh-7 cancer cell lines. nih.govbohrium.com

Casein Kinase 1 Epsilon (CK1ε): Etravirine has been identified as a potential inhibitor of CK1ε, a kinase implicated in cancer progression through pathways like WNT/β-catenin. nih.gov In one study, a pharmacophore model derived from known CK1ε inhibitors was used to screen a database of FDA-approved drugs, which successfully singled out etravirine. nih.gov Subsequent molecular docking and dynamics simulations showed that etravirine forms a stable complex with CK1ε, mimicking the binding behavior of known inhibitors and exhibiting high theoretical binding affinity. nih.gov

SARS-CoV-2 Mpro/RdRp: In the search for treatments for COVID-19, etravirine was evaluated as a potential inhibitor of key viral proteins. A molecular docking study screened approved antiviral drugs against the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The study suggested that etravirine, among other drugs, could serve as a potential therapeutic agent pending further validation. Another computational study also identified etravirine as an effective entry inhibitor for the SARS-CoV-2 spike protein, including the Omicron variant.

Table 1: Summary of Etravirine Ligand-Protein Interaction Studies

| Target Protein | Method | Key Findings |

|---|---|---|

| HIV-1 RT | Molecular Docking & Dynamics | Binds to an allosteric, non-competitive pocket; flexibility allows it to overcome resistance mutations. researchgate.netatg21.com |

| CDK2 | Virtual Screening & Docking | Identified as a potential inhibitor; shows binding affinity for the CDK2 active site. nih.gov |

| CK1ε | Pharmacophore Modeling & Docking | Identified as a potential inhibitor from an FDA-approved drug library; forms a stable complex with high binding affinity. nih.gov |

| SARS-CoV-2 Mpro/RdRp | Virtual Screening & Docking | Screened as a potential inhibitor of key viral enzymes. |

| SARS-CoV-2 Spike | Molecular Docking & Dynamics | Identified as an effective inhibitor of viral entry, including for the Omicron variant. |

The remarkable effectiveness of etravirine, particularly against resistant HIV-1 strains, is largely due to its conformational adaptability.

Structural studies have revealed that etravirine and related diarylpyrimidine (DAPY) analogues possess significant flexibility, allowing them to adapt to the NNRTI binding pocket in multiple ways:

Torsional Flexibility ("Wiggling"): The molecule can adopt numerous conformational variants through rotation around key chemical bonds. researchgate.net

Repositioning ("Jiggling"): Its compact design allows for significant translation and rotation within the binding pocket. researchgate.net

This conformational plasticity enables etravirine to maintain potent binding even when mutations alter the shape of the target site, a feature that is critical for its high genetic barrier to resistance. researchgate.net Molecular dynamics (MD) simulations further support these findings by predicting the stability of the ligand-protein complex over time. For instance, MD simulations of the CK1ε-etravirine complex showed a stable system, with the backbone of the enzyme and the ligand maintaining consistent positions, confirming a stable binding interaction. nih.gov Similarly, MD simulations are used to confirm the stability of etravirine and its derivatives within the HIV-1 RT binding pocket. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies to identify new drug candidates from large chemical libraries. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific target.

These techniques have been instrumental in identifying etravirine as a candidate for drug repurposing—finding new therapeutic uses for existing approved drugs.

A prominent example is the identification of etravirine as a potential CK1ε inhibitor. nih.gov Researchers first generated a pharmacophore model based on a set of known, potent CK1ε inhibitors. This model was then used as a 3D query to screen a virtual library of FDA-approved drugs. Etravirine was a direct match to the complete pharmacophore model, suggesting it possessed the necessary structural features to bind to CK1ε. nih.gov This in silico finding provided a strong rationale for further experimental testing, ultimately supporting the potential repurposing of etravirine as an antineoplastic agent. bohrium.comnih.gov This approach significantly accelerates the drug discovery process by leveraging the known safety profiles of existing medicines.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and elimination (ADME) in the body. These models integrate in vitro data with system-level physiological information to simulate a drug's behavior in virtual populations.

PBPK models for etravirine have been developed to understand and predict its complex pharmacokinetic profile. nih.gov

Prediction of Absorption: Etravirine is marketed as an amorphous solid dispersion to overcome its poor aqueous solubility. PBPK models have been used to investigate its absorption from the gastrointestinal tract. By combining in vitro dissolution data with in silico simulations, researchers have explored different scenarios, such as the effect of food and the potential for the drug to precipitate out of solution in the gut. Simulations suggested that a scenario where etravirine does not precipitate is more representative of the observed clinical data. These models are crucial for understanding how formulation and physiological conditions impact oral bioavailability.

Prediction of Disposition (Metabolism and Elimination): Etravirine is primarily metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2C19. nih.gov PBPK models have been constructed to simulate its metabolism and predict drug-drug interactions (DDIs). For example, a validated PBPK model was used to simulate interactions between etravirine and antineoplastic drugs like erlotinib (B232) and gefitinib, predicting changes in drug exposure and informing potential dose adjustments. nih.gov Furthermore, these models can predict the impact of pharmacogenetic variations. A PBPK model predicted that individuals with the CYP2C192/2 genotype, who have reduced enzyme function, would have significantly lower etravirine clearance, placing them at higher risk for excessive drug concentrations. nih.gov